

An In-depth Technical Guide to 2,4-Dichloro-1-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dichloro-4-fluorobenzene**

Cat. No.: **B072064**

[Get Quote](#)

Introduction

2,4-Dichloro-1-fluorobenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identifiers

While sometimes referred to as **1,3-dichloro-4-fluorobenzene**, the systematic IUPAC name for this compound is 2,4-dichloro-1-fluorobenzene.[\[3\]](#)[\[4\]](#)[\[5\]](#) This nomenclature prioritizes the substituents alphabetically (chloro, fluoro) and assigns the lowest possible locants to the substituents on the benzene ring.

Table 1: Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene

Identifier	Value
IUPAC Name	2,4-dichloro-1-fluorobenzene
CAS Number	1435-48-9[1][4]
Molecular Formula	C ₆ H ₃ Cl ₂ F[3][4]
Molecular Weight	164.99 g/mol [4]
InChI Key	BDJZCCWUSOZUQG-UHFFFAOYSA-N[3][4]
SMILES	FC1=CC=C(Cl)C=C1Cl[3]

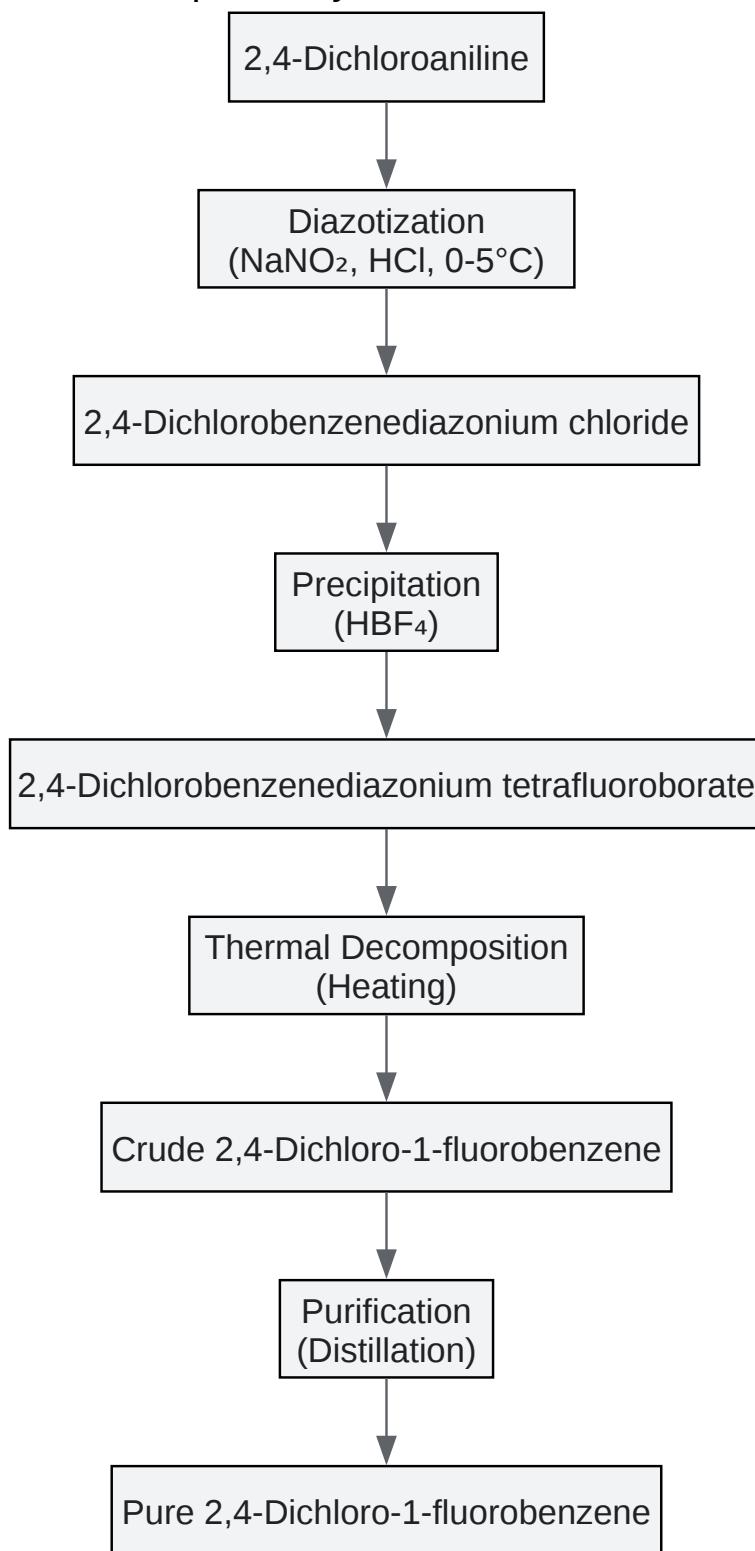
Physicochemical Properties

2,4-Dichloro-1-fluorobenzene is a clear, colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for 2,4-Dichloro-1-fluorobenzene

Property	Value
Appearance	Clear colorless to pale yellow liquid[3]
Boiling Point	172-174 °C[1]
Density	1.409 g/mL at 25 °C[1]
Refractive Index (n ²⁰ /D)	1.5240-1.5260[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.[2]

Synthesis and Manufacturing


The industrial synthesis of 2,4-dichloro-1-fluorobenzene can be achieved through various pathways. A common method involves the nitration and subsequent fluorination of a mixture of o-dichlorobenzene and p-dichlorobenzene, followed by chlorination to yield the final product.[6] Another approach is the diazotization of 2,4-dichloroaniline, followed by a Schiemann reaction.

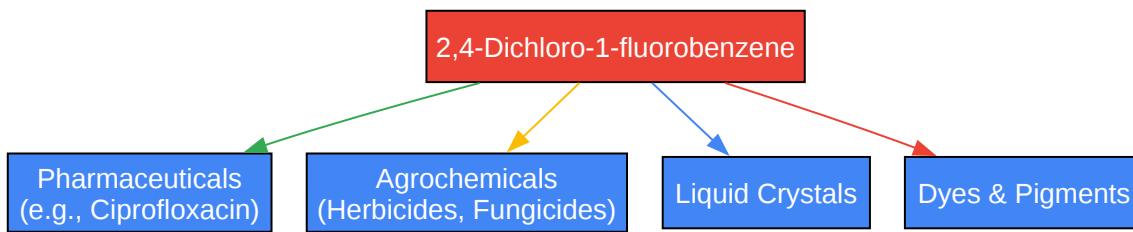
Experimental Protocol: Synthesis via Diazotization of 2,4-Dichloroaniline (Schiemann Reaction)

This protocol is a generalized adaptation of the Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring.

- **Diazotization:** 2,4-dichloroaniline is dissolved in a cold aqueous solution of a non-nucleophilic acid, such as hydrochloric acid. The solution is maintained at a low temperature (0-5 °C) using an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the aniline solution while stirring vigorously. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt. The reaction progress is monitored for the presence of nitrous acid using potassium iodide-starch paper.
- **Precipitation of Diazonium Salt:** A cold solution of fluoroboric acid (HBF_4) is then added to the diazonium salt solution. This results in the precipitation of the relatively stable 2,4-dichlorobenzenediazonium tetrafluoroborate.
- **Thermal Decomposition:** The precipitated diazonium salt is filtered, washed with cold water, and thoroughly dried. The dry salt is then gently heated, leading to its decomposition. This thermal decomposition releases nitrogen gas and boron trifluoride, yielding crude 2,4-dichloro-1-fluorobenzene.
- **Purification:** The crude product is purified by steam distillation followed by washing with a dilute sodium hydroxide solution to remove any phenolic byproducts. A final distillation yields the pure 2,4-dichloro-1-fluorobenzene.

Simplified Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of 2,4-dichloro-1-fluorobenzene.

Applications in Research and Industry

2,4-Dichloro-1-fluorobenzene is a versatile intermediate with significant applications in several high-value chemical industries.

- Pharmaceuticals: It is a key starting material for the synthesis of quinolone antibacterial agents.^[7] Notably, it is used in the production of ciprofloxacin, a broad-spectrum antibiotic.^[7]
- Agrochemicals: The compound serves as a precursor for various pesticides, including herbicides, fungicides, and insecticides.^[2]
- Liquid Crystals: It is used in the manufacturing of liquid crystal materials found in electronic displays.^[2]
- Dyes and Pigments: The reactivity of the compound allows for its incorporation into complex dye and pigment structures.^[2]

Key Applications of 2,4-Dichloro-1-fluorobenzene

[Click to download full resolution via product page](#)

Caption: Major industrial applications stemming from 2,4-dichloro-1-fluorobenzene.

Spectroscopic Analysis

Characterization of 2,4-dichloro-1-fluorobenzene is typically performed using standard spectroscopic techniques. Data is available in public databases such as the NIST Chemistry WebBook.^[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to confirm the structure and purity of the compound. The proton NMR would show characteristic splitting patterns for the aromatic protons, while ^{19}F NMR would show a singlet corresponding to the fluorine atom.
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Characteristic peaks for C-Cl, C-F, and aromatic C-H stretching and bending vibrations would be observed.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) would be evident in the mass spectrum.

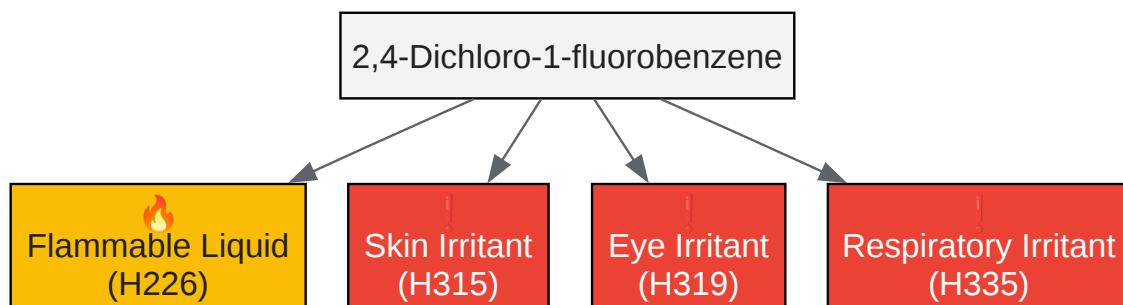
Experimental Protocol: General Procedure for NMR Analysis

- Sample Preparation: A small amount of the purified 2,4-dichloro-1-fluorobenzene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Spectral Analysis: ^1H , ^{13}C , and ^{19}F NMR spectra are acquired. The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to interpret the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Safety and Handling

2,4-Dichloro-1-fluorobenzene is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause skin and eye irritation.

Table 3: GHS Hazard Information


GHS Classification	Hazard Statement	Pictogram
Flammable liquids (Category 3)	H226: Flammable liquid and vapor	
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation	
Serious eye damage/eye irritation (Category 2)	H319: Causes serious eye irritation	
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation	

Data sourced from Safety Data Sheets.[\[8\]](#)[\[9\]](#)

Handling and Storage Precautions

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[\[8\]](#)
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[\[9\]](#)
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[\[8\]](#)[\[9\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)[\[9\]](#)

GHS Hazard Classifications

[Click to download full resolution via product page](#)

Caption: Primary GHS hazards associated with 2,4-dichloro-1-fluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3-Dichloro-4-fluorobenzene | 1435-48-9 [chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
- 3. 1,3-Dichloro-4-fluorobenzene, 99%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 4. 1,3-Dichloro-4-fluorobenzene [webbook.nist.gov]
- 5. 1,3-Dichloro-4-fluorobenzene [webbook.nist.gov]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 7. 1,3-Dichloro-4-fluorobenzene CAS No.:1435-48-9 Supply [qinmucchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dichloro-1-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072064#iupac-name-for-1-3-dichloro-4-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com